![molecular formula C16H13BrN2OS B2402742 4-bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 865544-68-9](/img/structure/B2402742.png)
4-bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
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Description
4-bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide, also known as BMB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The benzamide moiety in this compound is associated with a wide range of biological activities. Researchers have investigated its potential as an anticancer, antimicrobial, anti-inflammatory, antianalgesic, antimalarial, anti-HIV, and antidiabetic agent . Further studies could explore its specific mechanisms of action and potential therapeutic applications.
Transition Metal-Catalyzed Cross-Coupling
The Pd(0)-catalyzed Suzuki-Miyaura cross-coupling has been pivotal in creating amide arylated derivatives. Researchers have explored this method to synthesize various amides, including those derived from 4-bromobenzamide. The mild reaction conditions and functional group tolerance make this approach attractive for scalable synthesis .
Anti-Inflammatory and Analgesic Activities
Amongst the derivatives, compounds containing the benzothiazole and indole moieties have shown anti-inflammatory and analgesic properties. Investigating the pharmacological effects of this compound in animal models could provide valuable insights for drug development .
properties
IUPAC Name |
4-bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS/c1-2-19-13-5-3-4-6-14(13)21-16(19)18-15(20)11-7-9-12(17)10-8-11/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSLJTLDOGWJNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide |
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